molecular formula C15H22N4O B11325836 2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11325836
M. Wt: 274.36 g/mol
InChI Key: VVTZZWIXNNPQJF-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-ethylpiperazine with a suitable quinazolinone precursor. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the piperazine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific structural features and potential applications in neuroprotection and anti-inflammatory treatments. Its unique combination of a quinazolinone core and an ethylpiperazine moiety contributes to its distinct biological activities.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C15H22N4O/c1-3-18-4-6-19(7-5-18)15-16-10-12-13(17-15)8-11(2)9-14(12)20/h10-11H,3-9H2,1-2H3

InChI Key

VVTZZWIXNNPQJF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C

Origin of Product

United States

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